4-chloro-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzamide is a chemical compound that belongs to the class of amides. It features a piperidine ring and a chlorobenzamide structure, which contributes to its potential biological activity. The compound's molecular formula is and its molecular weight is approximately 347.85 g/mol.
The compound has been studied in various contexts, particularly in medicinal chemistry, where it serves as a potential lead for developing therapeutic agents targeting specific protein kinases. Its structural classification falls under the category of substituted benzamides, which are known for their diverse biological activities, including anti-inflammatory and analgesic properties.
The synthesis of 4-chloro-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzamide typically involves several key steps:
These methods are well-documented in synthetic organic chemistry literature and can be adapted based on available reagents and desired yields .
The molecular structure of 4-chloro-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzamide can be represented in various formats:
InChI=1S/C19H22ClN3O/c1-14-11-18(5-8-21-14)23-9-6-15(7-10-23)13-22-19(24)16-3-2-4-17(20)12-16/h2-5,8,11-12,15H,6-7,9-10,13H2,1H3,(H,22,24)
This representation indicates the connectivity of atoms within the molecule and highlights functional groups present.
The compound features:
These features contribute to its potential interactions with biological targets.
The compound can participate in various chemical reactions typical for amides and heterocycles:
These reactions are crucial for modifying the compound's structure to enhance its biological activity or optimize its pharmacological properties .
The physical properties of 4-chloro-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzamide include:
Chemical properties include:
These properties are essential for understanding how the compound behaves in biological systems and during synthesis.
4-chloro-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzamide has potential applications in:
The ongoing research into compounds like this one underscores their importance in advancing medicinal chemistry and pharmacology .
CAS No.: 80181-31-3
CAS No.: 92321-29-4
CAS No.: 7306-96-9
CAS No.: 14269-75-1
CAS No.: 636-57-7
CAS No.: